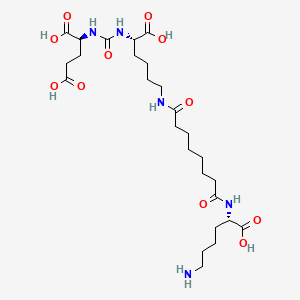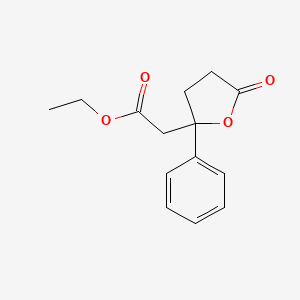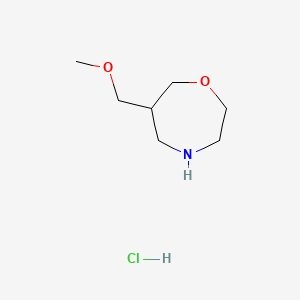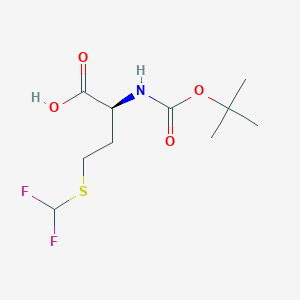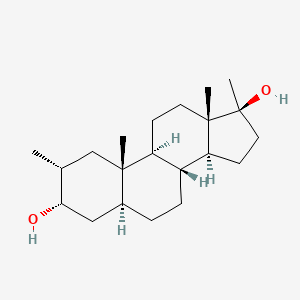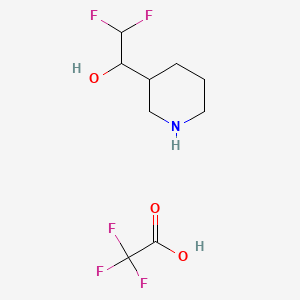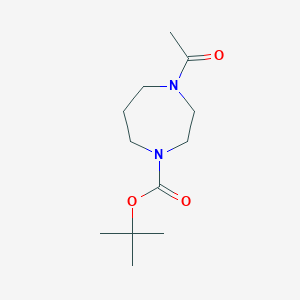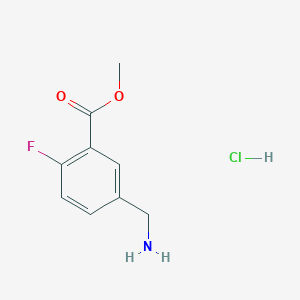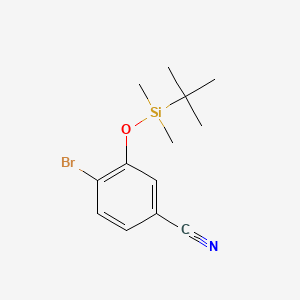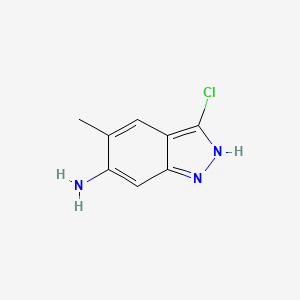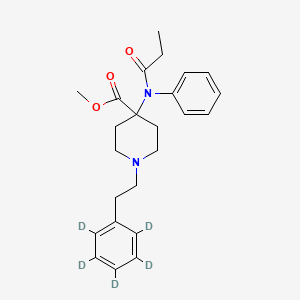![molecular formula C8H10ClF3N2 B13450845 2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13450845.png)
2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is a compound that contains a trifluoromethyl group attached to a pyrrolo[2,3-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the introduction of a trifluoromethyl group into the pyrrolo[2,3-c]pyridine ring system. This can be achieved through various methods, including:
Direct Fluorination: This method involves the direct introduction of a trifluoromethyl group into the pyridine ring using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and a fluoride source.
Cyclo-condensation Reactions: These reactions involve the assembly of the pyridine ring from smaller fluorinated building blocks.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclo-condensation reactions or direct fluorination methods, optimized for high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyridine derivatives, such as:
Uniqueness
2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is unique due to its specific ring structure and the position of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10ClF3N2 |
|---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-5-1-2-12-4-6(5)13-7;/h3,12-13H,1-2,4H2;1H |
InChI Key |
DPKIKBXISPVBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(N2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


